molecular formula C7H7BrF4N2 B1483651 4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092263-80-2

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483651
CAS RN: 2092263-80-2
M. Wt: 275.04 g/mol
InChI Key: UZLGDGXCOCFQKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The bromomethyl, fluoroethyl, and trifluoromethyl groups would be attached to the carbon atoms of the pyrazole ring .


Chemical Reactions Analysis

The bromomethyl, fluoroethyl, and trifluoromethyl groups in the compound are all potential sites of reactivity. They could undergo various types of reactions, including substitution reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the bromomethyl, fluoroethyl, and trifluoromethyl groups. For example, the electronegativity of the fluorine atoms in the fluoroethyl and trifluoromethyl groups could influence the compound’s polarity .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks in Heterocyclic Synthesis

Pyrazole derivatives serve as valuable precursors in the synthesis of heterocyclic compounds. For example, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives are highlighted for their reactivity, enabling the synthesis of a diverse range of heterocyclic compounds, including pyrazolo-imidazoles and thiazoles (Gomaa & Ali, 2020). This underscores the potential of pyrazole derivatives as building blocks in organic synthesis, paving the way for the creation of novel compounds with varied applications.

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). This research highlights the medicinal chemistry applications of pyrazole derivatives, suggesting a route for the development of new therapeutic agents.

Applications in Catalysis and Material Science

Pyrazole derivatives also find applications in catalysis and material science. For instance, polynuclear complexes based on pyrazole derivatives have been studied for their structural features and potential applications in catalysis (Gusev, Shulgin, & Kiskin, 2019). These complexes exhibit highly symmetric architectures, which may be leveraged in the design of catalysts and materials with specific properties.

Environmental and Green Chemistry

The role of pyrazole derivatives in environmental and green chemistry has been explored, particularly in the degradation of polyfluoroalkyl substances. Studies on microbial degradation pathways offer insights into environmental fate and the potential for bioremediation of pollutants containing pyrazole and fluoroalkyl moieties (Liu & Avendaño, 2013). This area of research is critical for understanding the environmental impact of these chemicals and developing strategies for their mitigation.

Safety and Hazards

As with any chemical compound, handling “4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLGDGXCOCFQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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